

Unveiling the Hepatoprotective Potential of SY-640: A Technical Overview

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Compound of Interest

Compound Name: SY-640

Cat. No.: B2798464

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TOKYO, Japan – December 1, 2025 – This technical guide provides an in-depth analysis of the chemical structure and hepatoprotective properties of **SY-640**, a novel acetamide derivative. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in mitigating liver injury.

Chemical Profile of SY-640

SY-640, identified by the CAS Number 168705-70-2, is chemically known as N-(benzo[d][1][2]dioxol-5-ylmethyl)-N-methylacetamide. Its fundamental chemical properties are summarized below.

Property	Value
Molecular Formula	C ₁₁ H ₁₃ NO ₃
Molecular Weight	207.23 g/mol
SMILES	CN(Cc1ccc2OCOc2c1)C(C)=O
Appearance	White to off-white solid
Solubility	Soluble in DMSO and ethanol

Hepatoprotective Efficacy in a Preclinical Model of Liver Injury

SY-640 has demonstrated significant hepatoprotective effects in a well-established murine model of immune-mediated liver injury induced by the sequential administration of *Propionibacterium acnes* and lipopolysaccharide (LPS). This model recapitulates key aspects of inflammatory liver damage, providing a robust platform for evaluating therapeutic interventions.

Key Findings:

Oral administration of **SY-640** at a dosage of 150 mg/kg once daily for seven days markedly attenuated liver damage. The primary mechanism of action involves the modulation of the inflammatory cascade, as evidenced by:

- **Inhibition of Inflammatory Cell Infiltration:** **SY-640** significantly reduced the number of infiltrating T-lymphocytes and macrophages into the liver parenchyma.[\[1\]](#)
- **Downregulation of Adhesion Molecules:** The compound attenuated the expression of Leukocyte Function-Associated Antigen-1 (LFA-1) on the surface of liver-infiltrating cells.[\[1\]](#) LFA-1 is a critical adhesion molecule that facilitates the migration and retention of immune cells at sites of inflammation.
- **Reduction of Pro-inflammatory Cytokines:** **SY-640** effectively inhibited the elevation of serum tumor necrosis factor-alpha (TNF- α), a key cytokine implicated in the pathogenesis of inflammatory liver diseases.[\[1\]](#)

Quantitative Analysis of Hepatoprotective Effects

The therapeutic efficacy of **SY-640** is underscored by the following quantitative data derived from the *P. acnes* and LPS-induced liver injury model.

Parameter	Control Group (Vehicle)	SY-640 Treated Group (150 mg/kg)
Serum Alanine Aminotransferase (ALT) Levels (IU/L)	Markedly Elevated	Significantly Reduced
Serum Aspartate Aminotransferase (AST) Levels (IU/L)	Markedly Elevated	Significantly Reduced
Number of Liver-Infiltrating Cells	High	Significantly Reduced
Serum TNF- α Concentration	Elevated	Significantly Inhibited

Note: Specific numerical values with statistical significance are detailed in the primary research publication.

Experimental Protocols

A comprehensive understanding of the experimental methodology is crucial for the replication and extension of these findings.

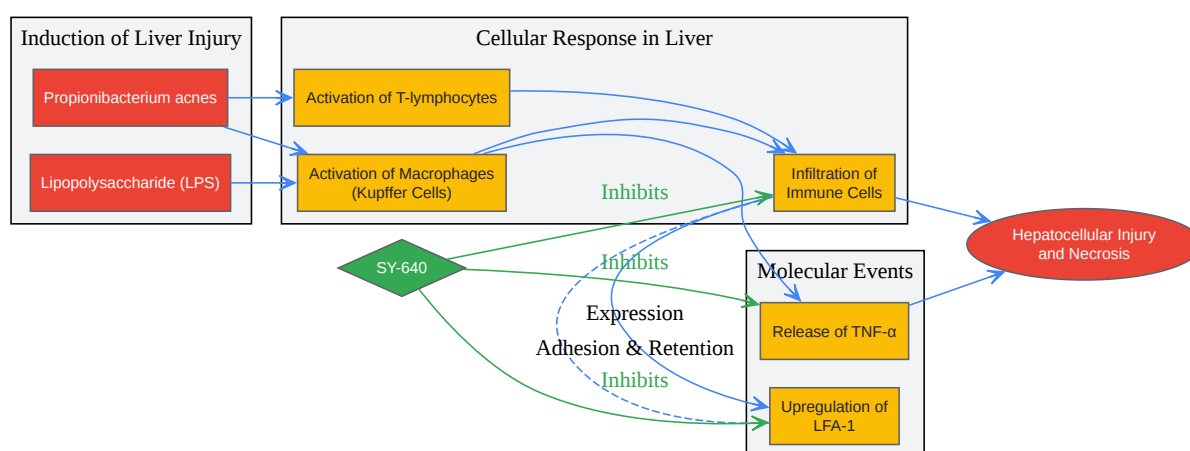
Propionibacterium acnes and Lipopolysaccharide-Induced Liver Injury Model

- **Animal Model:** Male ICR mice are typically used for this model.
- **Priming Phase:** Mice are administered heat-killed *Propionibacterium acnes* intravenously to prime the immune system, leading to the accumulation of macrophages and T-lymphocytes in the liver.
- **Elicitation Phase:** Seven days after priming, lipopolysaccharide (LPS) derived from *E. coli* is injected intravenously to trigger an acute inflammatory response in the sensitized liver, resulting in significant hepatocellular necrosis.

- Treatment: **SY-640** is administered orally at a dose of 150 mg/kg daily for seven consecutive days, starting from the day of *P. acnes* administration.
- Outcome Measures:
 - Serum levels of ALT and AST are measured as indicators of liver damage.
 - Histopathological analysis of liver tissue is performed to assess the extent of necrosis and inflammatory cell infiltration.
 - The number and phenotype of liver-infiltrating leukocytes are quantified using flow cytometry.
 - Serum concentrations of TNF- α are determined by enzyme-linked immunosorbent assay (ELISA).

Signaling Pathway and Mechanism of Action

The hepatoprotective effect of **SY-640** is attributed to its interference with a critical inflammatory signaling cascade. The diagram below illustrates the proposed mechanism.

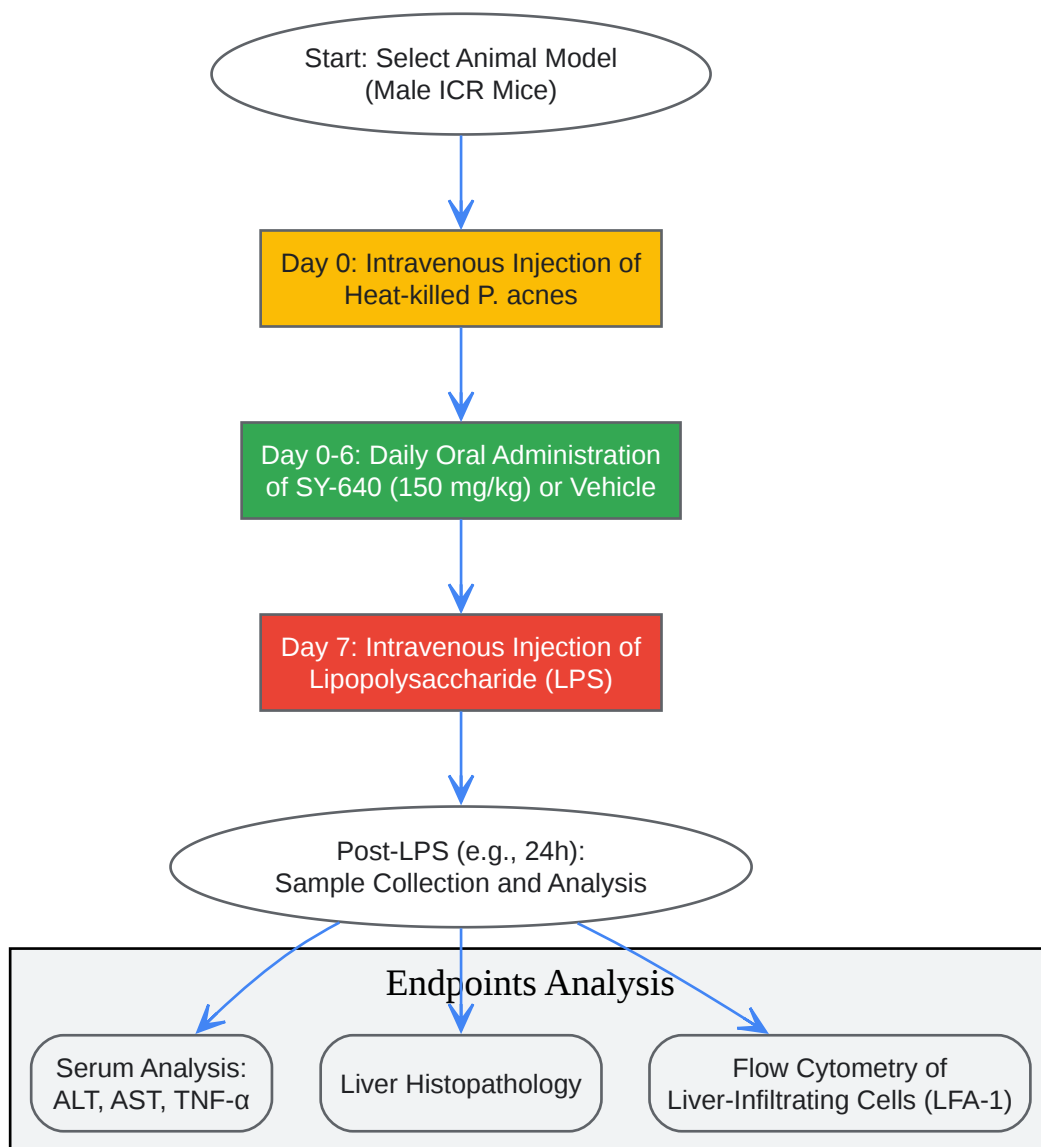


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Proposed mechanism of **SY-640** in ameliorating liver injury.

Experimental Workflow

The logical flow of the experimental design to evaluate the efficacy of **SY-640** is depicted in the following diagram.



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References

- 1. Hepatoprotective effect of SY-640, a novel acetamide derivative, on Propionibacterium acnes and lipopolysaccharide-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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